2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid

Catalog No.
S12830065
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid

Product Name

2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7+

InChI Key

MYBMSWJVQCPVJH-JXMROGBWSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O

2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of α,β-unsaturated carboxylic acids. It is characterized by the presence of a cyano group and an ethoxy-substituted phenyl group attached to a propenoic acid backbone. This compound is of interest due to its potential biological activities and applications in organic synthesis, particularly as a building block for more complex molecules.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, such as 4-ethoxybenzoic acid.
  • Reduction: The cyano group can be reduced to an amine, yielding 2-amino-3-(4-ethoxyphenyl)prop-2-enoic acid.
  • Substitution: The ethoxy group can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions using sodium ethoxide or sodium methoxide.

Research indicates that 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid exhibits potential biological activities, including:

  • Antioxidant properties: It may help in scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory effects: The compound has been studied for its ability to reduce inflammation in various biological models.
  • Anticancer activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

The synthesis of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid typically involves a Knoevenagel condensation reaction. This is achieved by reacting 4-ethoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors, optimizing reaction conditions to enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid has several applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects against various diseases.
  • Material Science: Used in developing new materials, including polymers and dyes.

Studies on the interaction of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid with biological targets are ongoing. Its structural features suggest potential interactions with enzymes and receptors involved in disease processes. Further research is needed to elucidate its exact mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Cyano-3-(furan-2-yl)prop-2-enoic acidContains a furan ring instead of a phenyl groupExhibits distinct biological activities due to furan ring
Ethyl 2-cyanoacrylateAn ester derivative with cyanoacrylate functionalityWidely used as a fast-setting adhesive
2-Cyanoacrylic AcidSimilar backbone but lacks ethoxy substitutionKnown for its application in adhesives and sealants

Uniqueness

The uniqueness of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid lies in its specific ethoxy substitution on the phenyl ring, which influences its reactivity and biological activity compared to other similar compounds. This ethoxy group may also enhance its solubility and stability, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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